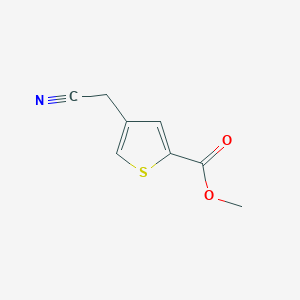

Methyl 4-(cyanomethyl)thiophene-2-carboxylate

Description

Methyl 4-(cyanomethyl)thiophene-2-carboxylate is a thiophene derivative featuring a methyl ester at position 2 and a cyanomethyl (-CH2CN) group at position 4. The cyanomethyl substituent is electron-withdrawing, influencing the compound’s electronic properties and reactivity. Thiophene derivatives are valued for their aromatic stability and versatility in synthetic chemistry, often serving as precursors for heterocyclic expansions or functional group transformations .

Properties

IUPAC Name |

methyl 4-(cyanomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQIBJZCTXQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyanomethyl and carboxylate groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 4-(cyanomethyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for functionalization and transformation into more complex molecules.

- Synthesis of Thiophene Derivatives : The compound can be utilized in the preparation of thiophene derivatives, which are valuable in organic chemistry due to their unique properties and reactivity. For instance, it has been reported that thiophene derivatives can be synthesized through reactions involving this compound, leading to compounds with potential applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry, particularly in the development of drugs with specific therapeutic effects.

- Anti-Osteoporotic Agents : this compound is involved in the synthesis of bivalent salts of ranelic acid, which are known for their anti-osteoporotic properties. These salts have been studied for their effectiveness in treating bone diseases, making this compound significant for therapeutic applications .

- Potential Drug Development : The structural features of this compound allow it to be modified into various bioactive compounds. Research indicates that derivatives of this compound could exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects .

Industrial Applications

In addition to its use in pharmaceuticals, this compound has potential applications in industrial chemistry.

- Production of Specialty Chemicals : The compound can act as a precursor for specialty chemicals used in various industrial processes. Its ability to undergo further reactions makes it a versatile building block for synthesizing complex organic molecules used in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of methyl 4-(cyanomethyl)thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Key Observations :

- Electron Effects: Cyanomethyl (-CH2CN) and sulfonyl (-SO2Me) groups are electron-withdrawing, reducing electron density on the thiophene ring. In contrast, amino (-NH2) and methoxy (-OMe) groups are electron-donating, increasing reactivity toward electrophiles.

- Substituent Position: Position 4 substituents (e.g., cyanomethyl, methoxyphenyl) influence regioselectivity in further reactions. For example, bromine at position 3 () facilitates Suzuki-Miyaura cross-coupling.

Key Observations :

- Reagent Diversity : highlights a one-pot cyclization method using CsCO3, while employs diazotization, reflecting varied synthetic complexity.

- Purity Standards : Compounds intended for biological evaluation (e.g., ) often require >95% purity, achieved via recrystallization or chromatography .

2.3 Physicochemical Properties

- Solubility: Hydroxyphenyl () and amino groups () enhance water solubility, whereas cyanomethyl and aryl groups reduce it.

- Thermal Stability : Sulfonyl and bromo substituents () increase thermal stability due to strong covalent bonds and aromatic stacking.

- Analytical Data: Elemental analysis (e.g., : C 62.85% vs. calculated 63.15%) highlights minor deviations due to substituent effects .

Biological Activity

Methyl 4-(cyanomethyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS. The presence of the thiophene ring, alongside the cyano and carboxylate functionalities, contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown potential against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL for related thiophene derivatives against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound demonstrated efficacy in inhibiting biofilm formation, which is crucial for treating persistent infections .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity : Preliminary studies suggest cytotoxic effects against cancer cell lines, with IC values indicating significant growth inhibition .

- Mechanism of Action : The mechanism may involve the modulation of specific molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging between 12.27–31.64 μM for these targets .

| Compound | Target | IC (μM) | Activity |

|---|---|---|---|

| This compound | DNA gyrase | 12.27–31.64 | Inhibitor |

| This compound | DHFR | 0.52–2.67 | Inhibitor |

Anti-inflammatory Effects

Thiophene derivatives are also recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed various thiophene derivatives, including this compound, for their antimicrobial activities against clinical isolates. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics .

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on human cancer cell lines, this compound exhibited significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with key enzymes involved in cellular processes, thereby disrupting cancer cell proliferation and survival pathways .

Q & A

Q. What are the common synthetic routes for Methyl 4-(cyanomethyl)thiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via alkylation of thiophene-2-carboxylate derivatives. A typical approach involves reacting methyl thiophene-2-carboxylate with cyanomethyl halides (e.g., bromoacetonitrile) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization includes temperature control (60–80°C) and monitoring via TLC for intermediate formation. Post-reaction, purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Combustion analysis to validate C, H, N, and S percentages against theoretical values.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer : Solubility is solvent-dependent. For polar solvents (e.g., DMSO, methanol), sonication or mild heating (40–50°C) may enhance dissolution. For nonpolar systems (e.g., hexane), derivatization (e.g., ester hydrolysis to carboxylate salts) improves solubility. Predicted logP values (e.g., ~2.5) from computational tools (e.g., ChemAxon) guide solvent selection .

Advanced Research Questions

Q. How do electronic effects of the cyanomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyanomethyl group activates the thiophene ring toward electrophilic substitution at the 5-position. For nucleophilic reactions (e.g., SNAr), the substituent’s -I effect stabilizes transition states. Kinetic studies (e.g., varying reaction temperatures) and DFT calculations (e.g., Mulliken charges) quantify these effects. Comparative studies with methyl or hydroxyethyl analogs reveal reduced reactivity due to weaker electron withdrawal .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null activity)?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing with consistent inoculum sizes and controls.

- Structural Confirmation : Re-evaluate compound purity via HPLC (>95%) to rule out degradation products.

- Mechanistic Profiling : Combine transcriptomics (e.g., RNA-seq) with target-specific assays (e.g., enzyme inhibition) to identify off-target effects .

Q. How can computational methods predict the compound’s electronic properties for drug design?

- Methodological Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential.

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases) using AMBER/CHARMM force fields.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

Q. What reaction mechanisms underpin the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The thiophene ring’s electron-deficient nature facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄). Key steps:

Transmetallation : Boronic acid coupling partners transfer aryl groups to Pd.

Reductive Elimination : C–C bond formation at the 5-position.

Optimize ligand choice (e.g., SPhos) and base (e.g., Cs₂CO₃) to minimize side reactions .

Q. How do structural modifications (e.g., replacing cyanomethyl with trifluoromethyl) alter bioactivity?

- Methodological Answer : Case Study :

| Substituent | LogP | IC₅₀ (μM, Cancer Cell Line) |

|---|---|---|

| Cyanomethyl | 2.5 | 12.3 ± 1.2 |

| Trifluoromethyl | 3.1 | 8.9 ± 0.8 |

| Increased lipophilicity (higher logP) enhances membrane permeability, improving potency. Validate via cytotoxicity assays (MTT) and SPR-based target engagement studies . |

Data Analysis and Optimization

Q. What purification techniques are optimal for isolating high-purity this compound?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel (230–400 mesh).

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (validate via melting point analysis).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Q. How can researchers design structure-activity relationship (SAR) studies using derivatives of this compound?

- Methodological Answer :

- Library Synthesis : Prepare analogs with varying substituents (e.g., halogen, alkyl, aryl) at the 4-position.

- Multivariate Analysis : PCA or PLS regression correlates substituent descriptors (e.g., Hammett σ) with bioactivity.

- Crystallography : Solve co-crystal structures with biological targets (e.g., enzymes) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.